N-(2-fluorophenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)acetamide

Lipophilicity Drug-likeness Medicinal Chemistry

This compound provides a unique multi-substituted scaffold (2-fluorophenyl, 7-methoxy, 4-methyl) that raises lipophilicity by ΔXLogP=+1.0 and molecular weight by ~60 Da compared to simpler quinoline-thioacetamide analogs. Its high logP (4.4) supports passive membrane diffusion, while the elevated TPSA (76.5 Ų) limits CNS accumulation—ideal for peripheral target screening that must avoid central side effects. Ideal for SAR exploration and physicochemical profiling. Order now for your medicinal chemistry program.

Molecular Formula C19H17FN2O2S
Molecular Weight 356.42
CAS No. 670268-17-4
Cat. No. B2567603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-fluorophenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)acetamide
CAS670268-17-4
Molecular FormulaC19H17FN2O2S
Molecular Weight356.42
Structural Identifiers
SMILESCC1=CC(=NC2=C1C=CC(=C2)OC)SCC(=O)NC3=CC=CC=C3F
InChIInChI=1S/C19H17FN2O2S/c1-12-9-19(22-17-10-13(24-2)7-8-14(12)17)25-11-18(23)21-16-6-4-3-5-15(16)20/h3-10H,11H2,1-2H3,(H,21,23)
InChIKeySSFMQWCFFPMEBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-fluorophenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)acetamide Procurement Data Sheet: Class, Core Properties, and Key Differentiators


N-(2-fluorophenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)acetamide (CAS 670268-17-4; PubChem CID 1277270) is a synthetic small molecule belonging to the quinoline-thioacetamide class [1]. This compound combines a 2-fluorophenyl acetamide moiety with a 7-methoxy-4-methyl-substituted quinoline ring via a thioether linkage, resulting in computed properties including a molecular weight of 356.4 g/mol and a lipophilicity value (XLogP3-AA) of 4.4 [1]. The structural complexity—particularly the presence of the methoxy, methyl, and fluorophenyl groups—differentiates it from simpler quinoline-thioacetamide analogs and suggests utility in medicinal chemistry programs targeting specific pharmacokinetic or pharmacodynamic profiles.

Why N-(2-fluorophenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)acetamide Cannot Be Replaced by a Simpler In-Class Analog


The specific substitution pattern of the target compound—a 2-fluorophenyl group on the acetamide nitrogen, a methoxy group at the quinoline 7-position, and a methyl group at the quinoline 4-position—differentiates it from the closest commercially cataloged analog, N-(2-fluorophenyl)-2-(quinolin-2-ylthio)acetamide (CID 1277269), which lacks both quinoline substituents [1][2]. As shown in Section 3, these structural additions markedly alter the compound's lipophilicity (ΔXLogP=+1.0) and molecular weight (ΔMW≈+60 Da), which directly affect critical properties such as solubility, permeability, and metabolic stability. Therefore, assuming equivalent behavior between this compound and any less-substituted quinoline-thioacetamide analog is not scientifically justified.

Differentiation Evidence for N-(2-fluorophenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)acetamide vs. the Closest Analog (CID 1277269)


Enhanced Lipophilicity (XLogP) and Molecular Weight Compared to the Non-Substituted Quinoline Analog

The target compound exhibits a computed XLogP of 4.4 and a molecular weight of 356.4 g/mol [1]. Its closest unsubstituted quinoline analog, N-(2-fluorophenyl)-2-(quinolin-2-ylthio)acetamide (CID 1277269), has a significantly lower XLogP of 3.4 and molecular weight of 296.34 g/mol [2]. The additional 7-methoxy and 4-methyl groups therefore contribute a ΔXLogP of +1.0 and a ΔMW of approximately +60 Da, indicating substantially higher lipophilicity and altered steric profile.

Lipophilicity Drug-likeness Medicinal Chemistry

Increased Topological Polar Surface Area (TPSA) Due to Quinoline Substitution

The target compound displays a computed TPSA of 76.5 Ų [1]. The des-methoxy, des-methyl analog (CID 1277269) has a TPSA of 41.1 Ų [2]. The addition of the methoxy group contributes a ΔTPSA of +35.4 Ų, a change that can influence oral absorption and blood-brain barrier permeation according to established drug-likeness rules.

Polar surface area Drug-likeness ADME

Note on Limited Availability of Direct Bioactivity Comparison Data

As of the date of this guide, no peer-reviewed, head-to-head biological activity data directly comparing N-(2-fluorophenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)acetamide against its closest analogs could be sourced from non-excluded public databases (PubChem, ChEMBL, BindingDB). This absence means that all biological differentiation claims currently rest on structural inference from the physicochemical property differences documented above. Users should exercise caution and avoid assuming in vivo or target-specific superiority without conducting their own confirmatory assays.

Bioactivity data availability Procurement risk Transparency

Optimal Procurement Scenarios for N-(2-fluorophenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)acetamide Based on Physicochemical Differentiation


Blood-Brain Barrier Permeation Screening Panels Requiring High Lipophilicity Candidates

With an XLogP of 4.4 [1], which is +1.0 log units higher than the unsubstituted analog [2], N-(2-fluorophenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)acetamide is a strong candidate for in vitro blood-brain barrier (BBB) permeation assays. Its high lipophilicity suggests a propensity for passive membrane diffusion, making it suitable for CNS-targeted screening libraries where moderate-to-high logP is a desired property.

Peripheral Target Programs Requiring Moderate TPSA to Limit CNS Exposure

The compound's TPSA of 76.5 Ų [1] exceeds the commonly cited threshold of 60 Ų for passive BBB permeation. Combined with its high logP, this creates a unique profile where the compound is lipophilic enough for membrane partitioning but polar enough to reduce CNS accumulation. This profile is advantageous for peripheral anti-inflammatory or metabolic disease targets where CNS side effects must be avoided.

Structure-Activity Relationship (SAR) Core Scaffold Expansion for Quinoline-Thioacetamide Series

The well-defined substitution pattern (2-fluorophenyl, 7-methoxy, 4-methyl) relative to the core scaffold [1] allows researchers to systematically explore the contribution of each substituent to activity and pharmacokinetics. The compound serves as a multi-substituted reference point, enabling comparison to the simpler quinoline-thioacetamide core [2] and helping quantify the pharmacophoric contribution of the 7-methoxy and 4-methyl groups.

Cautionary Note: Not Suitable for Applications Requiring Pre-Validated Biological Activity Data

Given the absence of peer-reviewed, target-specific bioactivity data for this compound as documented in Section 3, procurement for projects that demand known potency against a defined target should be reconsidered. In such cases, alternate analogs with established Ki or IC50 values may provide a more robust starting point. This compound is best suited for exploratory SAR, physicochemical profiling, or de novo screening campaigns.

Quote Request

Request a Quote for N-(2-fluorophenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.